molecular formula C11H14BrNO3S B2702848 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine CAS No. 313250-75-8

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine

Cat. No.: B2702848
CAS No.: 313250-75-8
M. Wt: 320.2
InChI Key: PQMSKGSZWULGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine is a sulfonamide derivative characterized by a morpholine ring linked via a sulfonyl group to a substituted phenyl group (4-bromo-2-methylphenyl). This compound belongs to a broader class of aryl sulfonamides, which are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science. The bromine atom at the para position and the methyl group at the ortho position on the phenyl ring introduce steric and electronic effects that influence its reactivity and physical properties.

Properties

IUPAC Name

4-(4-bromo-2-methylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMSKGSZWULGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through nucleophilic substitution reactions, making it valuable in developing novel compounds.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that it may inhibit the growth of cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, studies have shown significant reductions in cell viability in breast cancer models following treatment with this compound.
  • Anti-inflammatory Properties : It has demonstrated efficacy in reducing inflammation in various experimental models, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative disease contexts.

Biochemical Probes

The compound is being investigated as a biochemical probe for studying enzyme functions and protein interactions. Its sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study on Cancer Cell Lines

  • Objective : Assess anticancer effects on breast cancer cell lines.
  • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study on Neuroprotection

  • Objective : Evaluate neuroprotective effects against oxidative stress in neuronal cultures.
  • Findings : Treatment enhanced survival rates and reduced markers of oxidative damage.

Case Study on Inflammation

  • Objective : Investigate anti-inflammatory properties in a murine model of arthritis.
  • Findings : Administration led to decreased levels of inflammatory cytokines and improved clinical scores.

Mechanism of Action

The mechanism of action of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The morpholine ring provides stability and enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : Bromine (electron-withdrawing) in the target compound may enhance sulfonamide stability compared to methoxy-substituted analogs (electron-donating) .
  • Positional isomerism : The 4-bromo-2-methyl substitution in the target compound contrasts with 5-bromo-2-methoxy in , altering electronic distribution and intermolecular interactions.

Physical and Chemical Properties

Melting points and synthetic yields of selected analogs highlight substituent-driven trends:

Compound Name Melting Point (°C) Yield (%) Solubility/Stability Notes Reference
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 Not reported Soluble in CH2Cl2
4-[(2-Methoxyphenyl)sulfonyl]morpholine 85–86 Not reported Crystalline solid
4-(o-Tolylsulfonyl)morpholine (3t) 127.0–127.4 74 White solid, stable at room temperature
4-((3-Chlorophenyl)sulfonyl)morpholine (3w) 144.2–145.2 66 White solid
4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine Not reported Not reported Commercial availability (59 €/250 mg)

Key Observations :

  • Higher melting points are observed for halogenated analogs (e.g., 3w: 144–145°C ) compared to methoxy-substituted derivatives (e.g., 85–86°C ), likely due to stronger intermolecular forces (e.g., halogen bonding).
  • The target compound’s 4-bromo-2-methyl substitution is expected to exhibit a melting point intermediate between 3t (127°C, methyl only) and 3w (144°C, chloro) .

Biological Activity

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural components, including a brominated aromatic moiety and a sulfonyl group, which contribute to its pharmacological potential.

  • Chemical Formula : C11H14BrNO2S
  • Molecular Weight : 288.20 g/mol
  • CAS Number : 1279032-06-2
  • Solubility : Soluble in DMSO, with specific preparation guidelines for stock solutions .

Antimicrobial Activity

Research indicates that morpholine derivatives, including 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine, exhibit significant antimicrobial properties. A study evaluating various morpholine derivatives found that compounds with similar structures displayed effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial activity .

Enzyme Inhibition

Morpholine derivatives are recognized for their ability to inhibit key enzymes involved in various biological processes. Specifically, they have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR . This suggests potential applications in treating infections caused by resistant bacterial strains.

Cytotoxicity and Safety Profile

In vitro studies assessing the cytotoxicity of morpholine derivatives revealed that many exhibit low toxicity profiles. For instance, compounds similar to 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine demonstrated hemolytic activity percentages ranging from 3.23% to 15.22%, significantly lower than the control substance Triton X-100 . This favorable safety profile enhances the viability of these compounds for therapeutic development.

Case Study 1: Antimicrobial Efficacy

A comparative study examined the antimicrobial efficacy of various morpholine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with a sulfonamide group exhibited superior activity compared to those without, highlighting the importance of this functional group in enhancing antimicrobial potency .

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining morpholine derivatives with established antibiotics like ciprofloxacin. The study found that co-administration significantly reduced MIC values, suggesting that these compounds could be used to enhance the efficacy of existing antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of morpholine with 4-bromo-2-methylbenzenesulfonyl chloride. Key steps include:

  • Sulfonylation Reaction : React morpholine with 4-bromo-2-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C for 1–2 hours. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (typically 60–75%). Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
  • Optimization : Adjust stoichiometry (1:1.1 molar ratio of morpholine to sulfonyl chloride) and temperature control to minimize side reactions like over-sulfonylation.

Q. What analytical techniques are most effective for characterizing 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine?

  • Spectroscopy :
    • NMR : 1^1H NMR (CDCl₃) shows characteristic peaks: δ 7.65–7.55 (d, 2H, aromatic), δ 3.70–3.60 (m, 4H, morpholine-OCH₂), δ 2.55 (s, 3H, CH₃) .
    • FT-IR : Strong S=O stretching at ~1350 cm⁻¹ and 1150 cm⁻¹ confirms sulfonyl group .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 436.0093 (calc. 436.0093) .
  • X-ray Crystallography : Single-crystal analysis (if available) resolves bond angles and confirms sulfonyl-morpholine geometry, as seen in related sulfonamide structures .

Q. How does the solubility profile of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine influence experimental design?

  • Solubility : Moderately soluble in DCM, DMF, and THF; poorly soluble in water (<0.1 mg/mL at 25°C). Predicted logP: ~3.2 .
  • Experimental Implications :
    • Use polar aprotic solvents (e.g., DMSO) for biological assays.
    • For kinetic studies, pre-dissolve in DMSO and dilute to ≤1% v/v in aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. What evidence supports the potential antibacterial activity of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine derivatives?

  • Mechanistic Insights : Analogous sulfonyl amides (e.g., 4-(3-p-tolyl-isoxazol-5-ylmethanesulfonyl)-morpholine) exhibit activity against multidrug-resistant (MDR) Acinetobacter baumannii via inhibition of cell wall synthesis or efflux pumps. Observed inhibition zones: 16–22 mm in disk diffusion assays .
  • Design Strategy : Introduce electron-withdrawing groups (e.g., Br, CH₃) at the phenyl ring to enhance membrane permeability and target binding .

Q. How can QSAR models guide the optimization of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine derivatives?

  • Model Development : Use 3D-QSAR with CoMFA/CoMSIA on a training set of 50+ sulfonamide derivatives. Key descriptors include steric bulk at the 4-bromo position and hydrogen-bond acceptor capacity of the sulfonyl group .
  • Validation : Cross-validated q2q^2 = 0.66–0.79; prioritize derivatives with predicted IC₅₀ < 100 µM for synthesis .

Q. How should researchers address contradictions between predicted and experimental physicochemical data?

  • Case Example : Predicted boiling point (658.3°C) vs. observed decomposition at >250°C. Mitigation strategies:
    • Validate predictions (e.g., ACD/Labs, ChemAxon) with differential scanning calorimetry (DSC).
    • Adjust synthetic protocols (e.g., reduced heating time) to prevent thermal degradation .

Q. What structural modifications enhance the selectivity of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine in enzyme inhibition?

  • Modifications :
    • Replace morpholine with piperazine to increase basicity (pKa ~8.5 vs. ~7.1), improving interaction with acidic enzyme pockets .
    • Introduce a trifluoromethyl group at the phenyl ring to enhance hydrophobic interactions (e.g., 16% increase in IC₅₀ against CYP450 isoforms) .

Q. What methodologies are recommended for studying the hydrolytic stability of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine?

  • Accelerated Degradation Studies :
    • Expose to pH 1–13 buffers (37°C, 24–72 hrs); monitor via HPLC-UV (λ = 254 nm).
    • Hydrolysis half-life (t₁/₂) at pH 7.4: ~48 hrs, indicating moderate stability .
  • Stabilization : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.